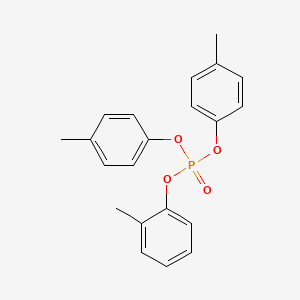

Bis(p-cresyl) o-Cresyl Phosphate

Description

Contextualization as a Triaryl Phosphate (B84403) Ester

Bis(p-cresyl) o-cresyl phosphate is classified as a triaryl phosphate ester. This means it is an ester of phosphoric acid where the three hydroxyl groups have been replaced by three aryl (cresyl) groups. nih.gov The general structure of triaryl phosphates consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryloxy groups (ArO-). nih.gov These compounds are typically colorless, viscous liquids with low volatility and are virtually insoluble in water but readily soluble in organic solvents. wikipedia.orgwho.int

The properties of triaryl phosphate esters, such as their thermal and oxidative stability, make them valuable in various industrial applications. google.comgoogle.com They are commonly used as flame retardants, plasticizers, and anti-wear additives in lubricants and hydraulic fluids. wikipedia.orgwikipedia.orgindustrialchemicals.gov.au Their function as flame retardants, for instance, involves the formation of phosphoric acid upon thermal decomposition, which then forms pyrophosphoric acid, acting as a heat transfer barrier. wikipedia.org

Isomeric Nature and Significance of Cresyl Isomers

The term "cresyl" refers to a tolyl group, which is a methyl-substituted phenyl group. Cresol (B1669610) exists in three isomeric forms: ortho (o), meta (m), and para (p), depending on the position of the methyl group on the phenyl ring relative to the oxygen atom of the phosphate ester. Consequently, tricresyl phosphate (TCP) can exist as ten different isomers, depending on the combination of o-, m-, and p-cresyl groups attached to the phosphate core. mst.dk

This compound is a specific isomer with two para-cresyl groups and one ortho-cresyl group. The isomeric composition of TCP mixtures is critically important as it dictates the compound's physical and chemical properties. industrialchemicals.gov.au For instance, the presence and proportion of the ortho-isomer have been a significant focus of study. industrialchemicals.gov.auindustrialchemicals.gov.au Commercial TCP products are often complex mixtures of these isomers, with the composition depending on the starting cresol material, which can be derived from coal tar or synthesized. mst.dkindustrialchemicals.gov.au Modern commercial mixtures of tricresyl phosphate typically contain predominantly meta and para isomers, with less than 1% of the ortho isomer. nih.govmst.dk

The specific arrangement of the cresyl groups in this compound influences its molecular geometry and electronic properties, which in turn affect its interactions and behavior in various chemical and biological systems. The analysis and identification of specific isomers like this compound often require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC/MS). faa.gov

Historical Development of Related Organophosphate Research (excluding human health incidents)

The history of organophosphorus chemistry dates back to the 19th century. In 1854, the synthesis of tetraethyl pyrophosphate (TEPP) was a notable early achievement, though its properties as a cholinesterase inhibitor were not discovered until much later. mdpi.comresearchgate.netscispace.com Around the same time, Alexander Williamson synthesized tricresyl phosphate by reacting phosphorus pentachloride with a mixture of cresol isomers. wikipedia.org

The early 20th century saw continued exploration of organophosphate synthesis. A significant milestone was the work of the German chemist Gerhard Schrader and his team at IG Farben in the 1930s. While seeking new insecticides, they synthesized thousands of organophosphorus compounds. mdpi.comresearchgate.netscispace.com This period marked a rapid expansion in the understanding of organophosphate chemistry and their potential applications. researchgate.net

Following World War II, research into organophosphates intensified globally. mdpi.com The development of methods to create the P-C (phosphorus-carbon) bond, such as the Kinnear–Perren reaction, further expanded the diversity of organophosphorus compounds that could be synthesized. mdpi.com The primary focus of much of this research was the development of effective insecticides, with compounds like parathion, malathion, and azinphos-methyl (B128773) being commercialized in the post-war era. wikipedia.org The industrial use of organophosphate esters also grew, particularly as flame retardants and plasticizers, driven by their low production cost and compatibility with various polymers. researchgate.netwikipedia.org

Overview of Major Research Domains concerning the Compound

Research concerning this compound and related tricresyl phosphate isomers spans several key domains:

Analytical Chemistry: A significant area of research focuses on the development of methods for the detection, identification, and quantification of specific TCP isomers in various matrices. faa.gov This includes environmental samples like air, water, soil, and sediment, as well as in commercial products. who.intwikipedia.orgmst.dk Techniques such as gas chromatography coupled with mass spectrometry (GC/MS) are crucial for separating and identifying the complex mixtures of isomers. faa.gov

Environmental Science: The environmental fate and transport of tricresyl phosphates are actively studied. wikipedia.orgmst.dk Research investigates their release into the environment from sources like industrial use, leaching from plastics, and hydraulic fluid leakages. wikipedia.org Studies examine their persistence, biodegradation, and potential for bioaccumulation in aquatic and terrestrial ecosystems. who.intmst.dknih.gov While some studies suggest rapid biodegradation in certain conditions, their high adsorption to particulates can lead to accumulation in sediment and soil. who.int

Materials Science: In the field of materials science, research continues to explore the use of tricresyl phosphates, including specific isomers, as additives to enhance the properties of polymers and other materials. google.comgoogle.comacs.org This includes their role as flame retardants, plasticizers in PVC and other plastics, and as anti-wear and extreme pressure additives in lubricants and hydraulic fluids. wikipedia.orgindustrialchemicals.gov.aumst.dk The goal is often to optimize material performance by tailoring the phosphate ester's structure. google.com

Toxicology (Mechanistic Studies): While excluding health effects, a fundamental area of research involves understanding the molecular mechanisms of action of different TCP isomers. This includes studies on how the isomeric structure influences interactions with biological molecules and cellular pathways. nih.gov For example, research has investigated the direct binding of cresyl diphenyl phosphate, a related compound, to cellular receptors like the Liver X Receptor α (LXRα). nih.gov Such studies provide insight into the structure-activity relationships of these compounds.

Structure

3D Structure

Properties

Molecular Formula |

C21H21O4P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2-methylphenyl) bis(4-methylphenyl) phosphate |

InChI |

InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3 |

InChI Key |

LJHFECMSWPVKBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis P Cresyl O Cresyl Phosphate

Established Synthetic Routes for Tricresyl Phosphates (TCPs)

The most prevalent industrial method for synthesizing tricresyl phosphates involves the reaction of phosphorus oxychloride (POCl₃) with a mixture of cresol (B1669610) isomers (o-, m-, and p-cresol). wikipedia.orgatamanchemicals.com This process is typically conducted at elevated temperatures and can be catalyzed by various Lewis acids, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂). faa.govpsu.edu

Reaction of Phosphorus Oxychloride with Cresol Isomer Feedstocks

POCl₃ + 3 ArOH → PO(OAr)₃ + 3 HCl

Where 'Ar' represents the cresol isomers. The reaction is typically carried out in a stepwise manner, with the temperature being gradually increased to drive the reaction to completion. psu.edu The use of a catalyst helps to increase the reaction rate and yield. faa.gov

Influence of Aryl Feedstock Composition on Isomer Distribution

The final isomeric composition of the tricresyl phosphate (B84403) product is directly correlated with the isomeric composition of the initial cresol feedstock. healthcouncil.nlmst.dk Commercial TCP is often produced from "cresylic acid," a mixture of cresol isomers and other phenols derived from coal tar or petroleum refining. healthcouncil.nl This results in a complex mixture of TCP isomers. To produce TCP with specific properties, manufacturers can use purified cresol isomers or blends with a controlled composition. For instance, to produce a "non-toxic" TCP with low levels of the neurotoxic ortho-isomers, a feedstock rich in m- and p-cresols with a very low o-cresol (B1677501) content is utilized. healthcouncil.nluzh.ch

The following interactive table illustrates the hypothetical isomer distribution in a final TCP product based on varying initial cresol feedstock compositions.

| o-Cresol (%) | m-Cresol (%) | p-Cresol (B1678582) (%) | Tri-o-cresyl phosphate (%) | Tri-m-cresyl phosphate (%) | Tri-p-cresyl phosphate (%) | Mixed Isomers (%) |

| 33.3 | 33.3 | 33.3 | ~11 | ~11 | ~11 | ~67 |

| 5 | 50 | 45 | <1 | ~25 | ~20 | ~54 |

| <1 | 60 | 39 | <<1 | ~36 | ~15 | ~49 |

| 20 | 40 | 40 | ~4 | ~16 | ~16 | ~64 |

| 10 | 20 | 70 | <1 | ~4 | ~49 | ~46 |

Note: This table provides an illustrative example of the statistical distribution of isomers. Actual distributions may vary based on reaction conditions and catalyst used.

Isomer-Specific Synthesis for Research Applications

The synthesis of a specific, unsymmetrical tricresyl phosphate isomer like bis(p-cresyl) o-cresyl phosphate requires a more controlled, stepwise approach, as the direct reaction of a mixed cresol feedstock would yield a complex and difficult-to-separate mixture. uzh.ch

A plausible synthetic route involves the sequential reaction of phosphorus oxychloride with the desired cresol isomers in a controlled stoichiometric manner. This can be achieved by first preparing an intermediate phosphorochloridate. For the synthesis of this compound, one could envision a two-step process:

Formation of o-cresyl phosphorodichloridate: Reacting one equivalent of o-cresol with one equivalent of phosphorus oxychloride. POCl₃ + o-CH₃C₆H₄OH → o-CH₃C₆H₄OP(O)Cl₂ + HCl

Reaction with p-cresol: The resulting o-cresyl phosphorodichloridate is then reacted with two equivalents of p-cresol to yield the final product. o-CH₃C₆H₄OP(O)Cl₂ + 2 p-CH₃C₆H₄OH → (p-CH₃C₆H₄O)₂(o-CH₃C₆H₄O)PO + 2 HCl

This stepwise approach allows for the precise placement of the different cresol moieties on the phosphate core, enabling the synthesis of a specific isomer for research purposes.

Synthesis of Deuterated Analogs for Tracer Studies

Deuterated analogs of tricresyl phosphates are invaluable tools for metabolic and environmental fate studies, allowing researchers to trace the compound's path through biological systems and the environment. The synthesis of deuterated this compound would involve the use of deuterated cresol precursors.

The synthesis of deuterated phenols can be achieved through various methods, including H-D exchange reactions in the presence of a catalyst. researchgate.netresearchgate.netrsc.org For example, cresol isomers can be deuterated by heating them in deuterium (B1214612) oxide (D₂O) with an acid catalyst like Amberlyst-15 or a metal catalyst such as platinum on carbon (Pt/C). researchgate.netresearchgate.net Once the desired deuterated cresol isomers (e.g., o-cresol-d₇ and p-cresol-d₇) are prepared, they can be used in the isomer-specific synthetic route described in section 2.2 to yield the deuterated this compound.

By-product and Impurity Profiling in Synthesis

The synthesis of tricresyl phosphates is not always perfectly selective, and several by-products and impurities can be present in the final product. The nature and quantity of these impurities depend on the reaction conditions, the purity of the starting materials, and the purification methods employed. psu.edu

Common impurities found in commercial tricresyl phosphate include:

Unreacted Cresols: Free cresol isomers that did not react with the phosphorus oxychloride. healthcouncil.nl

Partially Arylated Phosphorus Compounds: These include monocresyl and dicresyl phosphate esters, as well as their corresponding chlorides (e.g., dicresyl phosphorochloridate). The presence of these chlorinated intermediates is undesirable as they can hydrolyze to form corrosive HCl. psu.edu

Triphenyl Phosphate and Mixed Alkyl/Aryl Phosphates: If the cresol feedstock is impure and contains phenol (B47542) or other alkylphenols (e.g., xylenols), the final product will contain a mixture of different phosphate esters. mst.dkindustrialchemicals.gov.au

Tarry Contaminants: High reaction temperatures can lead to the formation of dark-colored, high-molecular-weight by-products. psu.edu

Pyrophosphates: In some cases, side reactions can lead to the formation of pyrophosphate structures.

Purification methods such as distillation under reduced pressure and treatment with activated charcoal are employed to remove these impurities and obtain a product of the desired purity. healthcouncil.nl

Environmental Occurrence and Distribution Dynamics of Bis P Cresyl O Cresyl Phosphate

Detection and Quantification in Aquatic Environments

The aquatic environment is a significant sink for many industrial chemicals, including organophosphate esters like Bis(p-cresyl) o-Cresyl Phosphate (B84403).

Surface Waters (Freshwater and Marine)

Tricresyl phosphate has been detected in both freshwater and marine environments. In Canada, concentrations of TCP in drinking water were found to be low, ranging from 0.4 to 4.3 ng/L. who.int However, levels in river and lake waters are often considerably higher, which is attributed to the strong adsorption of TCP to suspended sediment. who.int While specific data for Bis(p-cresyl) o-Cresyl Phosphate is not detailed, studies on commercial TCP mixtures indicate its potential presence. The primary productivity of freshwater green algae has been shown to be affected by tri-o-cresyl phosphate (TOCP) at concentrations between 1.5 to 4.2 ng/L, with meta and para isomers being less toxic. who.int

Table 1: Concentration of Tricresyl Phosphate (TCP) in Surface Waters

| Water Body Type | Concentration Range | Location |

|---|---|---|

| Drinking Water | 0.4 - 4.3 ng/L | Canada |

Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are a key pathway for the entry of TCP into the aquatic environment. Despite this, TCP is readily biodegraded in sewage sludge, with a reported half-life of 7.5 hours and up to 99% degradation within 24 hours. who.int This rapid biodegradation suggests that while WWTPs receive TCP, a significant portion is removed during the treatment process. Based on measured concentrations in international STP effluent, the chemicals are expected to be present in Australian surface waters at concentrations below levels of concern. industrialchemicals.gov.au

Presence in Terrestrial Matrices

The terrestrial environment, including soils and sediments, also serves as a reservoir for this compound due to its persistence and tendency to adsorb to particulate matter.

Soil Systems

The presence of TCP in soil is anticipated, and its biodegradation is considered an important fate process. nih.gov Elevated levels have been measured in the soil within the perimeter of production plants. who.int In laboratory soil-slurry experiments, a mixture of organophosphate chemicals including tricresyl phosphate isomers was added to a loamy sand soil to achieve a total concentration of 50-100 mg/kg for degradation studies. service.gov.uk

Sediment Compartments

Due to its hydrophobic nature, this compound is expected to adsorb to suspended solids and sediment in water. nih.gov Studies have observed that tri-o-cresyl phosphate adsorbs to sediment in the water column and precipitates to the bottom. nih.gov Consequently, concentrations in sediment are typically higher than in the overlying water column. For instance, TCP concentrations of up to 1300 ng/g have been reported in river sediment and up to 2160 ng/g in marine sediment. who.int

Table 2: Concentration of Tricresyl Phosphate (TCP) in Sediment

| Sediment Type | Concentration Range |

|---|---|

| River Sediment | Up to 1300 ng/g |

Atmospheric Presence and Particulate Association

Atmospheric transport can play a role in the long-range distribution of semi-volatile organic compounds like tricresyl phosphates. TCP has been measured in the air at concentrations up to 70 ng/m³ in Japan. who.int At a production site in the USA, the maximum concentration was lower, at 2 ng/m³. who.int In a UK study, a maximum concentration of 22.8 μg/m³ for tri-o-cresyl phosphate was reported in one sample out of approximately 1000, though it was noted that this could be an overestimation due to analytical challenges. researchgate.net

Indoor and Outdoor Air Monitoring

Studies have documented the presence of tricresyl phosphates in both indoor and outdoor air. For instance, TCP levels in the air at production sites in the USA have been reported in the range of 0.01 to 2 ng/m³. mst.dk In more urbanized and industrialized areas, such as in Japan, higher concentrations have been observed, with levels between 11.5 and 21.4 ng/m³ near industrial cities and reaching up to 70.3 ng/m³ in some urban air samples. mst.dk However, these studies typically report total TCP concentrations or focus on the main isomers, without differentiating the contribution of this compound.

Dust as a Reservoir

House dust is recognized as a significant reservoir for many semi-volatile organic compounds, including organophosphate esters. While studies have analyzed dust for various organophosphate flame retardants, specific quantitative data for this compound in dust is not available in the reviewed literature.

Spatial and Temporal Distribution Patterns of Tricresyl Phosphates

Research on the spatial and temporal trends of organophosphate esters (OPEs) indicates that their distribution is widespread, with varying concentrations depending on the level of urbanization and industrialization. For the broader class of OPEs, some studies have reported decreasing temporal trends in certain areas, while others have shown increases for specific compounds. This information, however, cannot be directly extrapolated to predict the specific spatial and temporal distribution of this compound.

Sources and Pathways of Environmental Release of Tricresyl Phosphates

The environmental release of tricresyl phosphates is primarily linked to their extensive industrial and commercial use.

Release from Industrial Applications (e.g., hydraulic fluids, lubricants, flame retardants, plasticizers)

Tricresyl phosphates are widely used as flame retardants in plastics and rubbers, plasticizers in PVC and nitrocellulose, and as anti-wear additives in lubricants and hydraulic fluids. atamanchemicals.comadishank.com Release into the environment can occur during manufacturing, processing, and use of these products through volatilization, leaching, and wear. For example, military specifications for hydraulic fluids indicate the use of TCP as an anti-wear agent, with limits on the content of the ortho-isomer. dla.mil Commercial TCP mixtures are complex, and their exact composition, including the proportion of this compound, can vary. uzh.chwikipedia.org

Diffusion from Commercial Products

Products containing TCP, such as spectacle frames, cables, and vinyl films, can release the compound into the environment over their lifespan through diffusion and degradation processes. atamanchemicals.com The rate of diffusion is influenced by environmental factors and the specific properties of the product matrix.

Anthropogenic Activities and Waste Streams

The disposal of products containing TCP contributes to their presence in waste streams. Studies have detected TCP in sewage sludge, with concentrations in Danish sewage treatment plants ranging from 57 to 12,000 µg/kg dry matter. mst.dk TCP has also been detected in soil at a chemical plant at levels of 1.0-4.0 mg/kg. mst.dk However, these findings are for the general TCP mixture, and specific data for this compound in landfill leachate or other waste streams is not available.

Environmental Fate and Transformation Mechanisms of Bis P Cresyl O Cresyl Phosphate

Biodegradation Pathways

Biodegradation is a primary mechanism for the removal of tricresyl phosphate (B84403) isomers from the environment. Research indicates that these compounds are susceptible to microbial breakdown in various environmental compartments, from aquatic systems to soils and plant rhizospheres. The specific isomeric structure, such as that of bis(p-cresyl) o-cresyl phosphate, influences the rate and efficiency of these degradation processes.

In aqueous environments, microbial communities play a crucial role in the breakdown of TCP isomers. Studies in laboratory-simulated activated sludge systems have demonstrated that TCP is readily biodegradable, with a half-life of approximately 7.5 hours and degradation rates reaching up to 99% within a 24-hour period who.intnih.gov. The biodegradation in river water is also reported to be rapid, with near-complete removal observed within five days who.int.

The degradation of TCP isomers is often accomplished through the synergistic action of microbial consortia. A novel consortium, designated ZY1, has been identified as highly effective in degrading TCPs. bohrium.comnih.gov. Sequencing analysis of this consortium revealed that its efficacy relies on the cooperation between several bacterial genera, including Sphingobacterium, Variovorax, and Flavobacterium bohrium.comnih.gov. The cooperative metabolic activities within complex microbial populations are essential for successful remediation in natural environments .

In addition to consortia, isolated bacterial strains have demonstrated the capacity to degrade TCP isomers. For instance, Brevibacillus brevis has been shown to effectively degrade various TCP isomers nih.govresearchgate.net. Another strain, Sphingopyxis sp., was found to eliminate 85.5% of TCPs after a seven-day incubation period .

The enzymatic breakdown of TCP isomers involves several key metabolic pathways, primarily hydrolysis and hydroxylation bohrium.comnih.gov. Research suggests that intracellular enzymes play a dominant role in the biodegradation process bohrium.comnih.gov. Specific enzymes speculated to be involved include cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase bohrium.comnih.gov. Cytochrome P450 enzymes are known for their role in metabolizing xenobiotics by catalyzing the oxidation of substrates ijpras.com. These enzymatic actions lead to the cleavage of the phosphate ester bonds, a common initial step in the degradation of organophosphate flame retardants researchgate.net.

The rate of biodegradation is highly dependent on the specific isomeric structure of the TCP molecule. Studies have consistently shown that different isomers are degraded at different efficiencies. For example, the microbial consortium ZY1 was able to completely degrade 1 mg/L of tri-m-cresyl phosphate (TmCP) in 12 hours, tri-p-cresyl phosphate (TpCP) in 24 hours, and tri-o-cresyl phosphate (ToCP) in 36 hours bohrium.comnih.gov. Similarly, the microbial consortium GY demonstrated that TpCP and TmCP were more readily removed than ToCP jax.org.

The isolated strain Brevibacillus brevis also exhibited isomer-specific degradation. Within five days, it degraded 93.91% of TpCP, 82.91% of TmCP, and 53.92% of ToCP from an initial concentration of 1 mg/L nih.govresearchgate.net. This substrate specificity may be related to the affinity between the catabolic enzymes and the target pollutant jax.org.

| Microorganism | Isomer | Initial Concentration | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Microbial Consortium ZY1 | tri-m-cresyl phosphate (TmCP) | 1 mg/L | 100% | 12 hours | bohrium.comnih.gov |

| tri-p-cresyl phosphate (TpCP) | 1 mg/L | 100% | 24 hours | bohrium.comnih.gov | |

| tri-o-cresyl phosphate (ToCP) | 1 mg/L | 100% | 36 hours | bohrium.comnih.gov | |

| Brevibacillus brevis | tri-p-cresyl phosphate (TpCP) | 1 mg/L | 93.91% | 5 days | nih.govresearchgate.net |

| tri-m-cresyl phosphate (TmCP) | 1 mg/L | 82.91% | 5 days | nih.govresearchgate.net | |

| tri-o-cresyl phosphate (ToCP) | 1 mg/L | 53.92% | 5 days | nih.govresearchgate.net | |

| Microbial Consortium GY | tri-p-cresyl phosphate (TpCP) | 1 mg/L | 100% | 24 hours | jax.org |

| tri-m-cresyl phosphate (TmCP) | 1 mg/L | 100% | 36 hours | jax.org | |

| tri-o-cresyl phosphate (ToCP) | 1 mg/L | 97.7% | 48 hours | jax.org |

Due to their physicochemical properties, including low water solubility, tricresyl phosphates tend to adsorb rapidly onto particulates in the environment who.int. This leads to their accumulation in river and lake sediments as well as in soil who.int. Concentrations in river sediment have been measured up to 1300 ng/g, and in marine sediment up to 2160 ng/g who.int. While specific degradation pathways in these matrices are less detailed in the available literature, the microbial communities present in soil and sediment are expected to play a role in the transformation of these compounds. The strong adsorption to solid phases is a key factor governing their fate and bioavailability for microbial attack in these environments.

The interaction between plants and their associated microorganisms can significantly influence the fate of TCP isomers. In studies using rice in hydroponic systems, it was found that the rhizosphere microbiome can reduce the uptake of TCPs into plant tissues and promote plant growth jax.orgnih.govresearchgate.netpolyu.edu.hk. A microbial consortium named GY was shown to efficiently degrade all three TCP isomers, thereby reducing the amount available for root uptake jax.org.

Once taken up by plants, TCP isomers undergo biotransformation. Research has identified several new metabolites in rice and its associated microbiome, including products of hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glucuronidation jax.orgnih.govpolyu.edu.hk. The discovery of methylation, demethylation, methoxylation, and glycosylation pathways represents a new understanding of TCP metabolism in organisms jax.orgnih.gov.

Interestingly, the translocation of TCP isomers within the rice plant is also isomer-specific. Studies have shown that tri-p-cresyl phosphate and tri-m-cresyl phosphate are more readily translocated acropetally (upwards from the roots to the shoots) compared to tri-o-cresyl phosphate jax.orgnih.govresearchgate.netpolyu.edu.hk. Furthermore, the demethylation of TCPs in these systems has been identified as a potential and previously overlooked environmental source of the toxic compound triphenyl phosphate (TPHP) jax.orgnih.govpolyu.edu.hk.

Biotransformation in Ecological Systems (e.g., plant uptake and metabolism in rice rhizosphere)

Isomer-Specific Translocation and Uptake Dynamics in Plants

The environmental behavior of tricresyl phosphate (TCP) compounds, including this compound, is significantly influenced by the specific arrangement of its isomers. Research into the uptake and movement of different TCP isomers in plants reveals that translocation is not uniform across all forms of the compound.

Studies on rice plants using hydroponic exposure have demonstrated that the position of the methyl group on the phenyl ring plays a crucial role in how the compound is absorbed and distributed. For instance, tri-p-cresyl phosphate (TpCP) and tri-m-cresyl phosphate (TmCP) show a greater tendency for acropetal translocation (movement from the roots to the shoots) compared to tri-o-cresyl phosphate (ToCP) nih.gov. This occurs despite the isomers having identical molecular weights and similar octanol-water partition coefficients (Kow), suggesting that steric factors or specific metabolic pathways influence their mobility within the plant nih.gov.

Although research may not always specify the mixed isomer this compound, the principles of isomer-specific dynamics can be inferred. The presence of both para and ortho isomers in its structure suggests a complex uptake and translocation pattern, likely exhibiting characteristics of both parent isomers. The higher mobility of p-cresyl groups may facilitate translocation, while the o-cresyl group could be metabolized or retained differently.

The following table, derived from a study on tri-p-cresyl phosphate uptake in soybean plants, illustrates the distribution of the compound within different plant tissues after a 90-day period.

Table 1: Uptake and Distribution of Tri-p-cresyl Phosphate in Soybean Plants

| Plant Part | Weight of Plant Part (g fresh weight) | Concentration of Tri-p-cresyl Phosphate (µg/g fresh weight) | Total Amount of Tri-p-cresyl Phosphate (µg) |

|---|---|---|---|

| Seed | 3.0 | <0.0001 | - |

| Pod | 5.4 | 0.09 | 0.5 |

| Leaf | 12.3 | 0.27 | 3.3 |

| Stem | 8.8 | 0.15 | 1.3 |

| Root | 7.5 | 1.54 | 11.6 |

Data sourced from a 90-day study on soybean plants service.gov.uk.

Novel Metabolite Identification

Once absorbed by plants and acted upon by associated microorganisms, this compound can undergo extensive biotransformation. Research on individual TCP isomers has led to the successful identification of a wide array of metabolites, revealing several key transformation pathways for the first time in organisms nih.gov.

These metabolic processes include:

Hydrolysis: The breakdown of the phosphate ester bond, leading to the formation of dicresyl and monocresyl phosphates nih.gov.

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the methyl group nih.govwho.int. The hydroxylation of the methyl group is a critical step that can lead to the formation of more complex metabolites who.intnih.gov.

Methylation and Demethylation: The addition or removal of a methyl group. Demethylation of TCPs has been identified as a potential environmental source of triphenyl phosphate (TPHP), a finding which challenges the traditional view that TPHP is solely man-made nih.gov.

Methoxylation: The addition of a methoxy (-OCH3) group nih.gov.

Glucuronidation: The attachment of a glucuronide group, a common detoxification pathway in organisms to increase water solubility and facilitate excretion nih.gov.

The identification of these varied metabolites, such as hydroxylated, methylated, demethylated, methoxylated, and glucuronide-products, significantly improves the understanding of the environmental fate of TCP isomers nih.gov. The metabolism of the ortho-isomer is of particular interest, as it can be transformed via hydroxylation of a methyl group, followed by cyclization to form saligenin cyclic o-tolyl phosphate, a neurotoxic metabolite who.intnih.gov.

Abiotic Degradation Processes

Hydrolysis Kinetics under Varying Environmental Conditions

Hydrolysis represents a significant abiotic degradation pathway for organophosphate esters like this compound in aquatic environments researchgate.netnih.gov. The rate of this chemical process is highly dependent on environmental factors, most notably pH.

The compound is stable in neutral and acidic media at normal temperatures who.intatamanchemicals.com. However, it is readily hydrolyzed in alkaline environments who.intatamanchemicals.comatamanchemicals.com. Studies on various organophosphate flame retardants (OPFRs) show marked degradation in alkaline solutions (pH 9-12), with kinetics following a second-order rate law researchgate.net. The half-life for abiotic degradation of general TCP in aquatic systems has been reported to be around 96 days, which is slower than its biodegradation who.int. However, under specific alkaline conditions, this rate can increase significantly. For example, calculated half-lives for triphenyl phosphate at 24.7°C are 23 days at pH 9.5 and 472 days at pH 8.2 epa.gov. Another study on a commercial triaryl phosphate mixture reported half-lives ranging from 52 to 140 days in water with a starting pH of 7-8 epa.gov.

Table 2: Hydrolysis Half-Lives of Selected Aryl Phosphates under Varying Conditions

| Compound | Conditions | pH | Temperature (°C) | Half-Life (days) |

|---|---|---|---|---|

| Triphenyl Phosphate | Dioxane-water (3:1) | 13 | 24.7 | - |

| Triphenyl Phosphate (calculated) | Dioxane-water (3:1) | 9.5 | 24.7 | 23 |

| Triphenyl Phosphate (calculated) | Dioxane-water (3:1) | 8.2 | 24.7 | 472 |

| Commercial Triaryl Phosphate Mix | Demineralized water | 7-8 | Not specified | 73 |

| Commercial Triaryl Phosphate Mix | River water | 7-8 | Not specified | 52-140 |

Data compiled from studies on aryl phosphate hydrolysis epa.gov.

The hydrolysis of this compound involves the cleavage of one or more of the ester linkages. This process yields predictable degradation products. Under alkaline conditions, the primary products are dicresyl phosphates and the corresponding phenolic compound, cresol (B1669610) who.intatamanchemicals.comatamanchemicals.com.

Further hydrolysis can occur, breaking down the dicresyl phosphates into monocresyl phosphates and eventually to inorganic phosphoric acid and cresol. Therefore, the key hydrolysis products identified in environmental and laboratory settings are:

Dicresyl phosphates (e.g., di-p-cresyl phosphate, p-cresyl o-cresyl phosphate) who.intnih.gov.

Monocresyl phosphates (e.g., o-cresyl dihydrogen phosphate) nih.gov.

Phenolic compounds (o-cresol and p-cresol) nih.gov.

Phosphoric acid.

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, is another abiotic process that can contribute to the transformation of organophosphate esters in the environment, particularly in surface waters and the atmosphere. This process involves the breakdown of the chemical compound by light energy.

The degradation of organophosphates can be significantly influenced by the presence of photocatalysts, such as titanium dioxide (TiO2), a naturally occurring mineral mdpi.com. Under UV illumination, organophosphates adsorbed on TiO2 surfaces can be completely oxidized mdpi.com. The degradation pathways can involve the formation of intermediates like aldehydes and carboxylates before eventual mineralization into carbon dioxide and water mdpi.com. The process breaks the P-O-C bond, transforming it into a P-OH bond, which ultimately converts the organophosphate into a surface-adsorbed phosphate group mdpi.commdpi.com.

The efficiency of photolytic degradation is directly related to the spectrum and intensity of the light source. UV radiation is particularly effective in initiating the breakdown of these compounds mdpi.comnih.gov. Studies on phosphonates, a related class of organophosphorus compounds, show that they undergo conversion under UV light, a process that is enhanced by the presence of iron and is dependent on pH nih.gov.

Formation of Photodecomposition Products

The phototransformation of tricresyl phosphate (TCP) isomers, including this compound, is a significant process influencing their environmental persistence. Studies on commercial TCP mixtures and specific isomers reveal that photolysis leads to the formation of several degradation products through various reaction pathways.

When irradiated, typically with mercury arc lamps in laboratory settings, TCP in ethanol can yield diaryl products. Research has identified the formation of dimethylbiphenyl and mono-cresyl phosphate from the photolysis of TCP. service.gov.uk In aqueous solutions, the photodegradation of TCP has been shown to produce carbon-centered radicals. nih.gov More detailed analysis of TCP photolysis in water has tentatively identified four primary photolysis products, suggesting complex degradation pathways. nih.gov

Under alkaline conditions (pH 12), irradiation of TCP can lead to the formation of phosphoric acid and various phenolic compounds. service.gov.uk The yield of these phenolic compounds was observed to be around two percent after three hours of irradiation, and they are susceptible to further decomposition with continued light exposure. service.gov.uk In more acidic or neutral environments, the decomposition of phenolic products is believed to be more rapid than their formation. service.gov.uk

The process of photolytic degradation often involves the cleavage of the ester bond, leading to the formation of diaryl and monoaryl phosphate derivatives. For instance, tri-p-cresyl phosphate (TpCP) can degrade into di-p-cresyl phosphate (DpCP). researchgate.net The presence of substances like Fe³⁺ and NO₂⁻ in natural waters can promote the photochemical loss of TCP, partly through the contribution of hydroxyl radicals. nih.govresearchgate.net Conversely, humic acid can inhibit the phototransformation process. nih.govresearchgate.net

Table 1: Identified Photodecomposition Products of Tricresyl Phosphate (TCP) Mixtures

| Precursor Compound | Identified Photodecomposition Product(s) | Environmental Matrix/Conditions |

|---|---|---|

| Tricresyl Phosphate | Dimethylbiphenyl | Ethanol |

| Tricresyl Phosphate | Mono-cresyl phosphate | Ethanol |

| Tricresyl Phosphate | Phosphoric acid | Water (alkaline pH) |

| Tricresyl Phosphate | Phenolic compounds | Water (alkaline pH) |

| Tri-p-cresyl phosphate | Di-p-cresyl phosphate | Simulated Sunlight with Fe³⁺ and NO₂⁻ |

Sorption and Desorption Behavior in Environmental Matrices

The movement and distribution of this compound in the environment are heavily influenced by its sorption and desorption characteristics in soils and sediments. As a hydrophobic compound, it has a tendency to adsorb to particulate matter. who.int

Adsorption to Sediments and Soils

Tricresyl phosphate isomers exhibit strong adsorption to river and lake sediments as well as soil, a behavior attributed to their low water solubility and high hydrophobicity. who.int The adsorption of TCP isomers onto clay minerals like kaolin and alumina is influenced by the specific isomer's structure. acs.org Studies have shown that the adsorption of different TCP isomers on these minerals follows the order of o-TCP < m-TCP < p-TCP, which is inversely related to their steric hindrance. acs.org This suggests that this compound, containing one ortho-substituted ring, would have specific adsorption characteristics relative to other isomers.

The interaction can be quite strong; for example, higher adsorption on alumina is thought to be due to a significant interaction between the aluminum on the mineral surface and the phosphate oxygen of the TCP molecule. acs.org The process is generally rapid, with studies on graphene nanomaterials showing that TCP uptake follows pseudo-second-order kinetics. nih.goviwaponline.com

Influence of Organic Carbon Content

The organic carbon content of soil and sediment is a critical factor governing the sorption of hydrophobic organic chemicals like tricresyl phosphates. A high organic carbon content generally leads to a higher adsorption coefficient. who.int The carbon-normalized adsorption coefficient, Koc, is often used to describe this relationship and can be estimated from the octanol-water partition coefficient (Kow). acs.org

The presence of other organic substances, such as humic acid, enhances the adsorption of TCP isomers. acs.org This is attributed to hydrophobic interactions between the TCP molecules and the adsorbed organic matter. acs.org The strength of this interaction, and thus the degree of adsorption, can vary depending on the specific isomer. The increase in the partition-like adsorption coefficient (Kpa) with increasing organic carbon content (Poc) in the presence of humic acid follows the order o-TCP < m-TCP < p-TCP, again related to the steric hindrance of the methyl group on the benzene ring. acs.org

Table 2: Factors Influencing Adsorption of Tricresyl Phosphate (TCP) Isomers

| Factor | Influence on Adsorption | Mechanism / Observation |

|---|---|---|

| Isomer Structure | Adsorption order: o-TCP < m-TCP < p-TCP | Related to steric hindrance of the methyl group. acs.org |

| Sorbent Type | Stronger adsorption to alumina than kaolin. | Strong interaction between Al and phosphate oxygen. acs.org |

| Organic Carbon | Increased adsorption with higher organic carbon. | Hydrophobic interactions. acs.org |

| Humic Acid | Enhanced adsorption. | Provides additional hydrophobic sites for interaction. acs.org |

| pH | Adsorption is relatively constant between pH 4 and 9. | Minimal influence within this range. acs.org |

Volatilization Characteristics and Atmospheric Transport

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant.

For tricresyl phosphate, the vapor pressure is very low. The tri-o-cresyl phosphate isomer has a vapor pressure of < 0.0001 hPa at 25 °C. uzh.ch Another estimate for a TCP mixture is approximately 0 hPa at 20°C. scent.vn This extremely low vapor pressure indicates that volatilization is not a significant environmental fate process for this compound under normal conditions.

The Henry's Law constant (HLC), which describes the partitioning of a chemical between air and water, is also low for TCP, with reported values in the range of 1.1-2.8 x 10⁻⁶ atm-m³/mol. who.int A calculated value for tri-o-cresyl phosphate is 5.2 mol/(m³·Pa). These low values suggest a low potential for volatilization from aqueous environments. Consequently, long-range atmospheric transport of this compound is considered to be limited.

Table 3: Physicochemical Properties Related to Volatilization of Tricresyl Phosphate (TCP) Isomers

| Property | Value | Isomer / Mixture |

|---|---|---|

| Vapor Pressure | < 0.0001 hPa @ 25 °C | Tri-o-cresyl phosphate uzh.ch |

| Vapor Pressure | ~ 0 hPa @ 20 °C | Isomeric Mixture scent.vn |

| Henry's Law Constant | 1.1 - 2.8 x 10⁻⁶ atm-m³/mol | Tricresyl Phosphate who.int |

| Henry's Law Constant | 5.2 mol/(m³·Pa) | Tri-o-cresyl phosphate (calculated) |

Advanced Analytical Methodologies for Bis P Cresyl O Cresyl Phosphate

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of subsequent analyses. The choice of technique depends on the nature of the sample matrix.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used cleanup technique for purifying samples containing tricresyl phosphate (B84403) isomers. researchgate.net This method relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase. For the analysis of TCP isomers, including Bis(p-cresyl) o-Cresyl Phosphate, SPE is effective for sample cleanup prior to analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.net The selection of the appropriate sorbent material is critical for achieving optimal recovery of the target compound.

A simple and rapid method for the determination of tricresyl phosphate in polyvinyl chloride (PVC) articles involves extraction with acetonitrile (B52724), followed by cleanup using a Sep-Pak C18 cartridge. researchgate.net This approach has demonstrated good recoveries, ranging from 84.7% to 98.6%, for TCP added to various PVC materials. researchgate.net

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) is a fundamental and effective method for the extraction of triaryl phosphates from aqueous and solid samples. This technique involves the partitioning of the analyte between two immiscible liquid phases.

For the analysis of triaryl phosphates, including isomers like this compound, in fish, sediment, and water, various LLE techniques have been evaluated. nih.gov Recoveries of TCP isomers from fortified river water using dichloromethane (B109758) as the extraction solvent ranged from 91% to 118%. nih.gov In another application, a microporous membrane liquid-liquid extractor has been developed for the extraction of organophosphate esters from human blood plasma. google.com

| Sample Matrix | Extraction Technique | Solvent(s) | Recovery Rate |

| Polyvinyl Chloride (PVC) | Solid Phase Extraction | Acetonitrile | 84.7-98.6% researchgate.net |

| River Water | Liquid-Liquid Extraction | Dichloromethane | 91-118% nih.gov |

| Sediment | Liquid-Liquid Extraction (Reflux) | Methanol-Water (9:1) | 88% nih.gov |

| Fish | Liquid-Liquid Extraction (Methanol/Polytron) | Methanol | 89% nih.gov |

| Fish | Liquid-Liquid Extraction (Hexane/Ball Mill) | Hexane | 97% nih.gov |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the target analyte from other components in the extract, allowing for its identification and quantification.

Gas Chromatography (GC) with Specific Detectors

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like tricresyl phosphate isomers. The choice of detector is crucial for achieving the desired selectivity and sensitivity.

Gas Chromatography with Nitrogen-Phosphorus Detector (NPD):

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus, making it an excellent choice for the analysis of organophosphate esters like this compound. scioninstruments.com The analytical method of choice for TCP is often gas chromatography with a nitrogen-phosphorus sensitive detector. who.int This detector offers high sensitivity, which is essential for detecting trace levels of the analyte in environmental samples. scioninstruments.com

Gas Chromatography with Flame Photometric Detector (FPD):

The Flame Photometric Detector (FPD) is another specific detector used in gas chromatography for the analysis of phosphorus-containing compounds. google.com It is a common method for detecting TCP isomers. researchgate.net The FPD provides good sensitivity and is a reliable option for the quantification of this compound.

| Detector | Principle | Selectivity | Applications in TCP Analysis |

| Nitrogen-Phosphorus Detector (NPD) | Measures changes in electrical conductivity as nitrogen and phosphorus compounds are combusted. | High for Nitrogen and Phosphorus | Environmental analysis, pharmaceutical research, pesticide identification. scioninstruments.com |

| Flame Photometric Detector (FPD) | Measures light emission from phosphorus-containing compounds when burned in a hydrogen-rich flame. | High for Phosphorus and Sulfur | Analysis of organophosphorus pesticides and other phosphorus compounds in various matrices. researchgate.netgoogle.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

A method utilizing HPLC has been developed for the analysis of tri-o-cresyl phosphate (TOCP) and its metabolites. nih.gov This method uses a reverse-phase C18 column and a gradient elution with acetonitrile and aqueous acetic acid, with detection by UV absorbance. nih.gov Another simple and rapid HPLC method has been developed for determining tricresyl phosphate in PVC articles, utilizing a Ph-3 column and a mobile phase of 65% acetonitrile/water with UV detection. researchgate.net This method demonstrated a linear calibration curve over a wide concentration range and a determination limit of 50 µg/g in samples. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity.

UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for the determination of tricresyl phosphate metabolites in urine. uzh.ch This advanced technique provides very low limits of detection, for instance, a detection limit of 0.13 µg/l and a quantification limit of 0.41 µg/l were achieved for the sum of two TCP metabolites. uzh.ch Another study using UPLC-MS/MS after sample pretreatment achieved a detection limit of 0.032 µg/l and a quantification limit of 0.11 µg/l for TCP metabolites. uzh.ch

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) stands as a cornerstone for the detection and identification of "this compound" and related organophosphate compounds. Its high sensitivity and specificity allow for the characterization of complex mixtures and the elucidation of metabolic and degradation pathways.

Tandem Mass Spectrometry (MS/MS) for Metabolite and Degradation Product Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to identify metabolites and degradation products of organophosphate compounds like tricresyl phosphates (TCPs). The neurotoxicity of TCP isomers containing ortho-cresyl groups is attributed to their biotransformation into toxic metabolites. mmu.ac.uk For instance, tri-o-cresyl phosphate (ToCP) is metabolized in the liver by cytochrome P450 enzymes to form cresyl saligenin phosphate (CBDP), a potent inhibitor of crucial enzymes like butyrylcholinesterase and acetylcholinesterase. mmu.ac.uknih.gov

The fragmentation patterns observed in MS/MS spectra are crucial for structural elucidation. Studies have proposed that for ortho-substituted TCP isomers, specific ion-molecule reactions occur within the mass spectrometer's ion source, leading to characteristic fragment ions that are absent in the spectra of non-ortho isomers. mmu.ac.uk This provides a diagnostic tool to differentiate between the more toxic and less toxic isomers. The proposed mechanism involves the rearrangement of the molecular ion, followed by an oxidation step and subsequent decomposition. mmu.ac.uk

Key metabolites that can be identified using MS/MS include:

Di-o-cresyl phosphate (DoCP) uzh.ch

Di-m-cresyl phosphate (DmCP) uzh.ch

Di-p-cresyl phosphate (DpCP) uzh.ch

Cresyl saligenin phosphate (CBDP) mmu.ac.uknih.gov

Hydroxymethyl TOCP nih.gov

Dihydroxymethyl TOCP nih.gov

The separation of these metabolites is often achieved using gas chromatography (GC) or liquid chromatography (LC) prior to MS/MS analysis. uzh.chnih.gov

High-Resolution Mass Spectrometry (HRMS) for Suspect and Non-Target Screening

High-resolution mass spectrometry (HRMS) has become an indispensable tool for suspect and non-target screening of emerging contaminants, including various organophosphate esters, in complex environmental and biological samples. rug.nleeer.org Unlike target analysis, which looks for specific, known compounds, suspect screening searches for a predefined list of "suspect" compounds that may be present, while non-target screening aims to identify completely unknown compounds. eeer.org

The high mass accuracy of HRMS instruments allows for the determination of the elemental composition of unknown ions, which is a critical step in their identification. eeer.org When coupled with advanced data processing platforms, such as the NORMAN Digital Sample Freezing Platform, HRMS can reveal the presence of a wide range of contaminants in a single analysis. rug.nl

In the context of "this compound" and related compounds, HRMS can be used to:

Identify previously unknown or unexpected organophosphate flame retardants and plasticizers in various products and environmental matrices. eeer.org

Screen for a broad range of potential metabolites and degradation products without the need for authentic reference standards for each compound.

Elucidate the structures of novel compounds by combining accurate mass measurements with fragmentation data from MS/MS experiments.

Recent studies have utilized GC-HRMS and LC-HRMS for the analysis of semi-volatile and non-volatile organic compounds in consumer products, demonstrating the power of these techniques for comprehensive chemical characterization. eeer.org

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of chemical compounds. This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample before analysis. medchemexpress.comnih.gov This internal standard behaves almost identically to the native analyte during sample preparation and analysis, thus compensating for any losses that may occur. nih.gov

For the quantification of "this compound," a deuterated or 13C-labeled standard would be synthesized and used. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used to calculate the exact concentration of the analyte in the original sample. nih.gov

The advantages of IDMS include:

High Accuracy and Precision: By correcting for matrix effects and variations in instrument response, IDMS provides highly reliable quantitative data. nih.gov

Enhanced Sensitivity: The use of labeled isotopes can improve the sensitivity of the analytical method. nj.govnj.gov

Robustness: The method is less susceptible to variations in sample extraction efficiency and instrument performance.

IDMS methods, often employing LC-MS/MS or GC-MS, have been successfully developed for the quantification of various low-abundance phospholipids (B1166683) and other challenging analytes in complex biological matrices. nih.govnih.govspringernature.com

Quality Assurance and Quality Control in Analytical Research

Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and comparability of analytical data for "this compound" and its related compounds.

Method Detection Limits and Quantification Limits

Method Detection Limit (MDL) and Limit of Quantification (LOQ) are key performance characteristics of an analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. faa.gov The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

These limits are determined experimentally by analyzing a series of low-concentration samples. nih.gov For tricresyl phosphate isomers, various analytical methods have reported a range of detection and quantification limits, depending on the matrix and the specific instrumentation used.

| Analyte | Method | Matrix | Detection Limit (µg/L) | Quantification Limit (µg/L) | Source |

|---|---|---|---|---|---|

| Di-o-cresyl phosphate (DoCP), Di-m-cresyl phosphate (DmCP), Di-p-cresyl phosphate (DpCP) | GC-MS/MS | Urine | 0.5 | - | uzh.ch |

| Sum of Di-o-cresyl phosphate (DoCP) and Di-p-cresyl phosphate (DpCP) | UPLC-MS/MS | Urine | 0.13 | 0.41 | uzh.ch |

| Di-o-cresyl phosphate (DoCP) | SPE and HPLC-MS/MS | - | 0.05 | - | uzh.ch |

| Sum of Di-o-cresyl phosphate (DoCP) and Di-p-cresyl phosphate (DpCP) | SIPTE and UPLC-MS/MS | - | 0.032 | 0.11 | uzh.ch |

| Tricresyl phosphate (mixed isomers) | GC/MS | Water | 0.02 | 0.1 | nj.gov |

Data based on findings for related tricresyl phosphate isomers.

Interlaboratory Calibration and Validation Studies

Interlaboratory calibration and validation studies are crucial for assessing the reproducibility and comparability of analytical methods across different laboratories. These studies involve the analysis of common reference materials or spiked samples by multiple participating laboratories.

While specific interlaboratory studies focused solely on "this compound" are not widely documented in the public literature, such studies are a common practice in regulatory and research settings to ensure data quality. For example, the development of methods for analyzing tricresyl phosphates in air samples by the Federal Aviation Administration (FAA) included laboratory intercomparison of spiked filters and in-flight duplicate samples. faa.gov These comparisons help to identify and address any systematic biases between different analytical procedures or laboratories.

The National Environmental Methods Index (NEMI) serves as a valuable resource, providing a database of standardized analytical methods from various organizations, which can be used as a basis for developing and validating methods for new analytes. nj.govnj.gov The validation of a new analytical method typically includes assessing its linearity, accuracy, precision (both intra-day and inter-day), recovery, and matrix effects. nih.gov

Ecological Impact Assessments of Bis P Cresyl O Cresyl Phosphate Excluding Specific Ecotoxicity Data or Detailed Mechanisms

Environmental Risk Evaluation Methodologies

The environmental risk evaluation of chemical substances like Bis(p-cresyl) o-Cresyl Phosphate (B84403) follows a structured framework, often guided by international and national regulatory bodies. service.gov.uk These methodologies are designed to be systematic and science-based, providing a basis for identifying potential adverse effects on the environment. industrialchemicals.gov.au

A common approach involves a tiered assessment process. industrialchemicals.gov.au The initial tier often involves a high-throughput screening of available data on the chemical's properties, use, and potential hazards. industrialchemicals.gov.au Subsequent tiers involve a more detailed, substance-specific evaluation of risk. industrialchemicals.gov.au This framework aims to balance the assessment effort with the potential for human health and environmental impacts. industrialchemicals.gov.au

The core of these methodologies is the risk characterization, which compares the predicted environmental concentration (PEC) of a substance with the predicted no-effect concentration (PNEC). The PEC is an estimation of the concentration of a chemical expected in various environmental compartments (water, soil, sediment), while the PNEC is the concentration below which adverse effects in the ecosystem are not expected to occur. nih.gov

The risk is often expressed as a risk quotient (RQ), which is the ratio of the PEC to the PNEC. nih.govnih.gov

An RQ value less than a certain threshold (e.g., 0.1) generally indicates a low potential for adverse effects.

An RQ between this threshold and 1 suggests a moderate risk.

An RQ greater than or equal to 1 indicates a high potential for adverse effects, suggesting that the substance may pose a risk to the environment. nih.govnih.gov

These assessments consider various environmental compartments, including surface water (both fresh and marine), sediment, and soil. service.gov.ukservice.gov.uk The evaluation also takes into account the potential for secondary poisoning from the bioconcentration of the chemical in the food chain. service.gov.uk For substances like organophosphate esters, which are widely used and can be released into the environment from various sources, these risk assessments are crucial for environmental management and regulation. nih.govnih.gov The methodologies are continuously refined as new scientific data and assessment techniques become available. youtube.com

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation of a chemical refers to its uptake and concentration in an organism from the surrounding environment, including water, sediment, and food. For organophosphate flame retardants (OPFRs) like Bis(p-cresyl) o-Cresyl Phosphate, understanding their bioaccumulation potential in aquatic organisms is a key component of their ecological impact assessment. acs.orgnih.gov

The tendency of a chemical to bioaccumulate is often related to its physicochemical properties, particularly its lipophilicity (affinity for fats) and hydrophobicity (tendency to repel water). acs.orgcabidigitallibrary.org Chemicals with higher lipophilicity tend to accumulate in the fatty tissues of organisms. acs.orgnih.gov Studies on various OPFRs have shown that lipid content is a significant factor governing their bioaccumulation in aquatic species. acs.org

While specific bioaccumulation factor (BCF) values for this compound are not discussed here, the general concept is that a higher BCF indicates a greater tendency for a chemical to be stored in an organism's tissues at concentrations higher than in the surrounding environment. Some OPFRs have demonstrated a potential for bioaccumulation and even biomagnification, where the concentration of the chemical increases at successively higher levels in the food web. acs.orgcabidigitallibrary.org However, there can be conflicting evidence regarding the biomagnification potential of different OPFRs. ifremer.frresearchgate.net The metabolic capacity of an organism can also significantly influence the extent of bioaccumulation, as some organisms may be able to break down and excrete these compounds more effectively than others. nih.gov

Influence on Primary Productivity in Aquatic Ecosystems

Primary productivity in aquatic ecosystems refers to the process by which primary producers, such as algae and aquatic plants, convert light energy into chemical energy in the form of organic matter. This process forms the base of most aquatic food webs. The introduction of chemical contaminants, including certain organophosphate esters, can potentially influence this fundamental ecological process.

The general concept is that toxic substances can inhibit the growth and photosynthetic activity of primary producers. For instance, some studies have indicated that certain tricresyl phosphate isomers can reduce the primary productivity of freshwater green algae. who.int A reduction in primary productivity can have cascading effects throughout the ecosystem, leading to a decrease in the food resources available for higher trophic levels, such as zooplankton, invertebrates, and fish.

Comparative Ecological Fate Studies with other Organophosphate Flame Retardants

The ecological fate of a chemical describes its transport, distribution, and transformation in the environment. Comparing the ecological fate of this compound with other organophosphate flame retardants (OPFRs) provides valuable context for understanding its environmental behavior. OPFRs are a diverse group of chemicals with varying physical and chemical properties that influence their fate. service.gov.uktandfonline.com

Persistence and Degradation: The persistence of OPFRs in the environment varies. Some are more readily degraded through processes like hydrolysis, photolysis, and biodegradation than others. nih.govifremer.fr For example, some aryl phosphates have the potential to break down in the environment, though data on degradation half-lives in different environmental compartments can be limited. service.gov.uk Microbial degradation has been identified as a potential pathway for the breakdown of some OPFRs. researchgate.net

Transport and Distribution: The transport of OPFRs in the environment is influenced by their volatility and water solubility. They can be transported over long distances in the atmosphere and are distributed in various environmental compartments, including water, sediment, and soil. ifremer.frresearchgate.net The partitioning of OPFRs between these compartments is governed by their physicochemical properties. For instance, more hydrophobic compounds tend to adsorb to sediment and soil particles. nih.gov Urban environments can act as significant sources of OPFRs to the wider environment, with factors like impervious surface area influencing their mobilization to aquatic ecosystems. nih.gov

Comparative Bioaccumulation: As discussed previously, the bioaccumulation potential varies among different OPFRs. This is largely influenced by their lipophilicity and the metabolic capabilities of organisms. acs.orgnih.gov Some OPFRs have shown a higher tendency to accumulate in aquatic organisms than others. acs.orgnih.gov For example, studies have compared the bioaccumulation of legacy OPFRs with emerging OPFRs, revealing differences in their concentrations and trophodynamic behaviors in food webs. gxu.edu.cn

By comparing the ecological fate of this compound with other well-studied OPFRs, scientists can better predict its environmental behavior and potential risks. This comparative approach is essential for a comprehensive ecological impact assessment.

Applications and Material Science Research Involving Bis P Cresyl O Cresyl Phosphate from a Chemical Role Perspective

Function as a Flame Retardant in Polymeric Materials

Cresyl phosphate (B84403) isomers are utilized as flame retardants in a variety of materials, including polymers, textiles, and furniture. industrialchemicals.gov.au Their effectiveness stems from the ability of organophosphorus compounds to interrupt the combustion cycle at different stages.

Mechanisms of Flame Retardancy

Organophosphorus flame retardants like tricresyl phosphate operate through versatile mechanisms that can involve activity in both the solid (condensed) phase and the gas phase, depending on the polymer substrate and specific chemistry. nih.gov

Condensed Phase Char Formation: In the condensed phase, the flame retardant can interact chemically with the polymer at high temperatures. nih.gov This alters the decomposition pathway of the polymer, leading to the formation of a carbonaceous char on the material's surface. nih.gov This char layer acts as a protective thermal barrier, insulating the underlying polymer from heat and preventing its further oxidation. nih.gov For polymers with a high concentration of hydroxyl or amino groups, the condensed phase mechanism is often primary. nih.gov

Gas Phase Radical Scavenging: In the gas phase, the phosphorus compounds can vaporize along with the decomposing polymer. They interfere with the combustion process by releasing phosphorus-containing radicals. These radicals can trap the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that propagate the flame, leading to their recombination and preventing further oxidation. nih.gov

The dominance of one mechanism over the other is specific to the polymer/flame retardant combination. nih.gov For instance, if the char content in thermogravimetric analysis (TGA) does not significantly increase with a higher concentration of the flame retardant, it suggests a primary action in the gas phase. nih.gov

Integration into Polymers

Bis(p-cresyl) o-Cresyl Phosphate, as part of tricresyl phosphate mixtures, is incorporated into various polymers as a non-reactive additive. nih.gov Its physical properties, being a liquid or low-melting solid, allow for its integration into the bulk of polymers during their polymerization or processing. nih.gov

Common polymers incorporating cresyl phosphates include:

Vinyl Plastics: It is widely used as a plasticizer and flame retardant in polyvinyl chloride (PVC) products. uzh.chmst.dkuzh.ch

Polystyrene

Polyurethanes: Organophosphorus compounds are often incorporated into polyurethane foams. industrialchemicals.gov.aunih.gov

Role as a Plasticizer in Polymer Science

Beyond flame retardancy, tricresyl phosphates are effective plasticizers, a role they have fulfilled for many years. uzh.chuzh.ch Plasticizers are additives that increase the flexibility, workability, and distensibility of a material, typically a polymer.

Modification of Polymer Properties

When integrated into a polymer matrix, such as PVC, tricresyl phosphate modifies its physical properties. uzh.ch By embedding themselves between the long polymer chains, the plasticizer molecules reduce the intermolecular forces, allowing the chains to move more freely against each other. This results in a softer, more flexible final product. This dual function as both a plasticizer and a flame retardant makes it a valuable additive in applications like vinyl and rubber manufacturing. industrialchemicals.gov.au

Use in Functional Fluids (e.g., hydraulic fluids, lubricants)

Tricresyl phosphate has a long history of use in functional fluids, dating back to the early 20th century, particularly in hydraulic oils and lubricants. mst.dk

Contribution to Performance Characteristics

In lubricants and greases, tricresyl phosphate functions as a critical antiwear (AW) and extreme pressure (EP) additive. mst.dkpetro-online.com

Antiwear (AW) and Extreme Pressure (EP) Action: Both AW and EP additives work by forming a protective barrier on metal surfaces through a chemical reaction. petro-online.com AW additives are suited for milder conditions, reducing the rate of continuous wear, while EP additives are designed for heavy loads and high temperatures. petro-online.com

Mechanism of Action: Tricresyl phosphate is highly effective in reducing friction and wear under boundary lubrication conditions. mdpi.comresearchgate.net Its mechanism involves reacting with ferrous metal surfaces, a process often activated by moisture and oxygen, to form a protective tribofilm. researchgate.netprecisionlubrication.com This film, composed of iron phosphate or polyphosphate, is a lubricious polymer-like layer that prevents direct metal-to-metal contact, thereby minimizing wear and scuffing. petro-online.comresearchgate.net The formation of this protective film is a dynamic process, with the diffusion of iron through the phosphate film being a key step. petro-online.com

Interactive Table: Applications of Cresyl Phosphates

| Application Area | Specific Use | Functioning Mechanism | Polymer/Material Examples |

| Polymeric Materials | Flame Retardant | Condensed phase char formation, Gas phase radical scavenging | Polyvinyl chloride (PVC), Polyurethanes, Textiles |

| Polymeric Materials | Plasticizer | Increases flexibility by reducing intermolecular forces | Polyvinyl chloride (PVC), Rubbers |

| Functional Fluids | Antiwear/Extreme Pressure Additive | Forms a protective tribofilm on metal surfaces | Hydraulic fluids, Lubricants, Greases |

Interactive Table: Flame Retardancy Mechanisms

| Phase | Mechanism | Description |

| Condensed Phase | Char Formation | Chemical interaction with the polymer at high temperatures forms a protective carbonaceous layer on the surface, insulating the material. nih.gov |

| Gas Phase | Radical Scavenging | Phosphorus-containing radicals are released during combustion, trapping high-energy H• and •OH radicals that propagate the flame. nih.gov |

Research into Novel Materials Incorporating Phosphate Esters

Phosphate esters, a category of organophosphorus compounds that includes this compound, are integral to the development of novel materials. Their versatile chemical nature allows them to be employed in various roles, primarily as flame retardants and plasticizers in a range of polymers such as polyvinyl chloride (PVC), rubbers, resins, and polyurethane foams. industrialchemicals.gov.au Research in material science increasingly focuses on leveraging the unique properties of phosphate esters to create advanced materials with tailored functionalities. These compounds are known to act as acid precursors in the condensed phase of a fire, promoting char formation through esterification and dehydration, while also potentially being released into the gas phase to inhibit flame propagation. mdpi.com

A significant area of contemporary research is the incorporation of phosphate esters into dynamic covalent networks (DCNs). tue.nl DCNs are a class of polymers that possess dynamic bonds, allowing them to be reprocessed, reshaped, and even self-heal. Research has demonstrated that transesterification reactions involving phosphate triester crosslinks can be used to create these advanced materials. tue.nl This process, which can be activated by heat or light, involves a dissociative bond exchange through a cyclic phosphate triester intermediate. tue.nl The resulting materials exhibit rapid bond rearrangement kinetics, enabling complete stress relaxation and reprocessability at modest temperatures, a highly desirable feature for sustainable and advanced manufacturing applications like 3D printing. tue.nl

In the realm of surface coatings and films, phosphate esters are being explored as sustainable alternatives to conventional materials. For instance, research into recyclable release papers has shown that coatings composed of phosphate esters can form surfaces with excellent release properties, characterized by low peeling force and surface free energy. researchgate.net These esters anchor effectively to the paper substrate, minimizing transfer to adhesive surfaces. researchgate.net The performance of these coatings can be finely tuned by altering the alkyl chain length of the phosphate ester, as demonstrated by the variance in peeling force and residual adhesion. researchgate.net

Table 1: Effect of Phosphate Ester Alkyl Chain Length on Release Paper Properties This table is interactive. You can sort and filter the data.

| Alkyl Chain Length | Peeling Force (N/m) | Residual Adhesion (%) |

|---|---|---|

| C8 | 15.8 | 98.5 |

| C10 | 12.5 | 99.1 |

| C12 | 18.2 | 97.8 |

| C14 | 21.3 | 96.4 |

| C16 | 25.6 | 95.2 |

| C18 | 30.1 | 94.0 |

Data sourced from research on sustainable release paper coatings. researchgate.net

The most established application of phosphate esters in material science is as flame retardants. Their efficacy stems from their ability to interrupt the combustion cycle in both the condensed phase and the gas phase. mdpi.com In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen. cnrs.fr Research into epoxy resins has quantified this effect, showing a direct correlation between phosphorus content and flame retardancy, as measured by the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. cnrs.fr The incorporation of a phosphorus-containing diol, bis(3-hydroxyphenyl) phenyl phosphate (BHPP), into an epoxy resin system significantly increases char yield and flame resistance. cnrs.fr A UL-94 V-0 rating, indicating high fire resistance, can be achieved with a phosphorus content as low as 1.5%. cnrs.fr

Table 2: Flame Retardancy of Cured Epoxy Resins with Varying Phosphorus Content This table is interactive. You can sort and filter the data.

| Curing Agent (BHPP/PN ratio) | Phosphorus Content (%) | Limiting Oxygen Index (LOI) | Char Yield at 800°C (%) | UL-94 Rating |

|---|---|---|---|---|

| 0/100 | 0 | 24.5 | 18 | Failed |

| 25/75 | 0.81 | 30.0 | 25 | V-1 |

| 50/50 | 1.53 | 35.5 | 30 | V-0 |

| 75/25 | 2.36 | 42.0 | 35 | V-0 |

Data derived from studies on phosphorus-containing epoxy resins. BHPP: bis(3-hydroxyphenyl) phenyl phosphate; PN: Phenol (B47542) novolac. cnrs.fr

Furthermore, phosphate esters are critical additives in functional fluids, which can be considered a type of engineered material. In high-performance lubricants and metalworking fluids, they act as anti-wear additives, forming a protective phosphate-containing tribofilm on metal surfaces. mdpi.com Studies on the machining of titanium alloys have demonstrated that the concentration and structure of phosphate ester additives significantly influence the fluid's performance. The specific cutting energy and torque, key indicators of machining efficiency, vary with the phosphorus level of the additive and the operating conditions. mdpi.com For instance, a very-high-phosphorous-level phosphate ester was found to be most effective under lower drilling speeds, while medium-to-high phosphorous esters performed better at higher speeds, showcasing the potential for designing specialized functional materials for specific industrial processes. mdpi.com

Table 3: Performance of Phosphate Ester Additives in Drilling Titanium Alloy This table is interactive. You can sort and filter the data.

| Additive Type | Drilling Condition | Specific Cutting Energy (J/mm³) | Torque (Nm) |

|---|---|---|---|

| Medium-Phosphorous PE | 1 (Low Speed) | 5.89 | 1.87 |

| Medium-Phosphorous PE | 4 (High Speed) | 7.21 | 1.15 |

| High-Phosphorous PE | 1 (Low Speed) | 6.54 | 2.08 |

| High-Phosphorous PE | 4 (High Speed) | 7.03 | 1.12 |

| Very-High-Phosphorous PE | 1 (Low Speed) | 4.14 | 1.32 |

| Very-High-Phosphorous PE | 4 (High Speed) | 7.98 | 1.27 |

Data adapted from research on metal cutting fluid behavior. mdpi.com

Regulatory and Policy Frameworks for Environmental Management of Bis P Cresyl O Cresyl Phosphate

International and National Environmental Risk Assessments

Environmental risk assessments for cresyl phosphates, including isomers like Bis(p-cresyl) o-Cresyl Phosphate (B84403), are conducted by various international and national bodies to evaluate their potential harm to the environment. industrialchemicals.gov.auservice.gov.uk These assessments often consider the substance's persistence, bioaccumulation potential, and toxicity.

The UK Environment Agency has conducted an environmental risk assessment for tricresyl phosphate (CAS No. 1330-78-5), which is a mixture of isomers. service.gov.uk This assessment, utilizing European Technical Guidance Document methods, identified potential risks to surface water, sediment, and soil. service.gov.uk The assessment highlighted that emission estimates were based on generic data and could be refined with more specific information for the substance itself. service.gov.uk